Octafluorocyclopentene

描述

It is a colorless liquid with a boiling point of approximately 27°C and a density of 1.58 g/cm³ . This compound is notable for its high chemical stability and unique reactivity, making it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Octafluorocyclopentene can be synthesized through the gas-phase catalytic fluorination of chlorinated cyclopentene derivatives. One common method involves the reaction of 1,4-dichlorohexachlorocyclopentene or 1,3-dichlorohexachlorocyclopentene with anhydrous hydrogen fluoride in the presence of a fluorination catalyst. This reaction produces 1-chloroheptafluorocyclopentene as an intermediate, which is further fluorinated to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

化学反应分析

Types of Reactions: Octafluorocyclopentene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction: this compound can be oxidized or reduced to form various fluorinated derivatives.

Major Products: The major products formed from these reactions include disubstituted perfluorocyclopentenes, which are valuable in the synthesis of optoelectronic materials and other advanced applications .

科学研究应用

Polymer Chemistry

Octafluorocyclopentene serves as a precursor for synthesizing various fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for advanced applications in materials science. Notably, research has demonstrated that this compound can undergo nucleophilic substitution reactions at its vinyl positions, leading to the formation of diverse derivatives that are essential for developing new materials with tailored properties .

Case Study: Polymer Development

- Application : Utilization of this compound as a monomer in synthesizing microporous ladder polymers.

- Outcome : These polymers demonstrate significant surface areas and porosity beneficial for gas adsorption applications.

Semiconductor Industry

In the semiconductor sector, this compound is employed for etching processes due to its high reactivity and stability under plasma conditions. The compound's action in this context involves complex plasma chemistry mechanisms that facilitate the precise etching of materials essential for microelectronics fabrication .

Table 1: Comparison of Etching Agents

| Property | This compound | Alternative Agents |

|---|---|---|

| Reactivity | High | Moderate |

| Stability | Excellent | Variable |

| Application | Semiconductor etching | General etching |

Biology and Medicine

Research is ongoing into the potential use of this compound in drug delivery systems and as a component in medical imaging agents. Its unique chemical structure may enhance lipophilicity, impacting its interactions within biological systems .

Case Study: Medical Imaging

- Application : Investigating this compound's role in developing imaging agents.

- Potential : Enhanced imaging contrast due to fluorine's unique properties.

Toxicity and Environmental Impact

While this compound exhibits low acute toxicity levels, concerns regarding its volatility pose challenges for assessing long-term exposure effects. Studies indicate minimal cardiac sensitization at low levels of exposure (0.4%) but highlight the need for further research into its environmental impact and biological interactions .

Table 2: Summary of Toxicity Studies on this compound

| Study Reference | Toxicity Level | LOAEL (%) | Observations |

|---|---|---|---|

| Study A | Low | 0.4 | Minimal cardiac sensitization |

| Study B | Moderate | N/A | Volatility affects absorption |

作用机制

The mechanism of action of octafluorocyclopentene involves its interaction with various molecular targets through electron impact dissociation. This process leads to the formation of reactive intermediates such as C₅F₇, which further dissociate to produce other fluorinated species. These intermediates play a crucial role in the compound’s reactivity and its applications in plasma chemistry and etching processes .

相似化合物的比较

- 1,2-Dichlorohexafluorocyclopentene

- 1,3-Dichlorohexafluorocyclopentene

- 1-Chloroheptafluorocyclopentene

Comparison: Octafluorocyclopentene is unique due to its complete fluorination, which imparts higher chemical stability and reactivity compared to its partially fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactions .

生物活性

Octafluorocyclopentene (OFCP) is a fluorinated compound that has garnered attention for its unique chemical properties and potential applications in various fields, including polymer chemistry and materials science. This article explores the biological activity of OFCP, focusing on its interactions, toxicity, and implications for health and environmental safety.

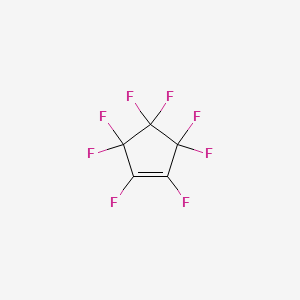

Chemical Structure and Properties

OFCP is characterized by its eight fluorine atoms arranged in a cyclopentene ring. This configuration imparts significant chemical stability and unique reactivity patterns, particularly in nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound's lipophilicity, affecting its biological interactions.

Biological Activity and Toxicity

Research indicates that OFCP exhibits low acute toxicity levels; however, its biological effects are still under investigation. The compound's volatility poses challenges for assessing its long-term exposure effects. Here are some key findings regarding its biological activity:

Case Studies

- Nucleophilic Substitution Reactions : Research has demonstrated that OFCP can undergo nucleophilic substitution at its vinyl positions, leading to the formation of various derivatives. These reactions are crucial for developing new materials with tailored properties .

- Polymer Development : OFCP has been utilized as a monomer in synthesizing microporous ladder polymers. These polymers exhibit significant surface areas and porosity, which can be beneficial for gas adsorption applications . The interaction of these polymers with biological systems remains an area for further exploration.

Table 1: Summary of Toxicity Studies on OFCP

| Study Reference | Toxicity Level | LOAEL (%) | Observations |

|---|---|---|---|

| Low | 0.4 | Minimal cardiac sensitization | |

| Moderate | N/A | Volatility affects absorption |

Table 2: Reactivity of OFCP in Nucleophilic Substitution

| Reaction Type | Conditions | Products |

|---|---|---|

| Vinylic Substitution | Mild conditions | Tetrasubstituted products |

| Allylic Substitution | Varying nucleophile types | Diverse derivatives |

属性

IUPAC Name |

1,2,3,3,4,4,5,5-octafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMDPYAEZDJWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073193 | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-40-0 | |

| Record name | Perfluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKG7DKY9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of octafluorocyclopentene?

A1: this compound has the molecular formula C5F8 and a molecular weight of 208.04 g/mol. []

Q2: What are the spectroscopic characteristics of this compound?

A2: this compound has been characterized using various spectroscopic techniques:

- NMR Spectroscopy: 1H, 19F, and 13C NMR provide detailed information about the structure and bonding in this compound and its derivatives. [, , , ]

- Microwave Spectroscopy: Reveals the nonplanar structure of the carbon ring and the presence of an inversion splitting due to ring-puckering vibration. []

- Photoabsorption and Electron Energy Loss Spectroscopy: Provide insights into the electronic transitions and resonance-enhanced vibrational excitations of this compound. []

- Electron Spin Resonance Spectroscopy: Used to study the structure and electronic properties of the this compound radical anion. []

Q3: Why is this compound considered polyelectrophilic?

A3: this compound's polyelectrophilic nature originates from the electron-withdrawing effects of its fluorine substituents. This characteristic enables controlled mono-, di-, tri-, and tetrasubstitution of fluoride ions by various nucleophiles. []

Q4: How does this compound react with nucleophiles?

A4: this compound readily undergoes nucleophilic substitution reactions, where nucleophiles replace one or more fluoride ions. This reactivity stems from the electron-withdrawing effect of fluorine, making the carbon atoms adjacent to the double bond electrophilic. [, , , ]

Q5: What are the applications of this compound in polymer chemistry?

A5: this compound serves as a versatile building block in polymer synthesis:

- Ladder Polymers: Reacting this compound with bisphenols forms soluble ladder polymers with intrinsic microporosity, potentially useful in gas separation and catalysis. [, ]

- Fluorinated Polybenzoxazines: Incorporating this compound into benzoxazine resins enhances properties like thermal stability, low dielectric constants, and flame resistance, suitable for aerospace and microelectronic applications. []

- Perfluorocyclopentenyl Aryl Ether Polymers: Polycondensation of this compound with bisphenols generates a new class of semifluorinated polymers with high crystallinity and thermal stability. []

Q6: How is this compound used in organic synthesis?

A6: this compound participates in various organic reactions:

- Synthesis of Photochromic Diarylethenes: Reacting this compound with heteroaryllithiums generates photochromic diarylethenes, valuable compounds for optical memory and switches. []

- Formation of Fluorinated Spiroheterocyclic Compounds: this compound reacts with peptides containing nucleophilic residues like cysteine and tyrosine to form complex fluorinated macrocycles, potentially useful in drug discovery. []

Q7: What are the primary uses of this compound in plasma chemistry?

A7: this compound is primarily used as a plasma etching gas in the semiconductor industry, particularly for etching silicon dioxide and silicon nitride. [, , , ]

Q8: What are the advantages of using this compound as an etching gas compared to perfluorocarbons (PFCs)?

A8: this compound offers several advantages over traditional PFCs as an etching gas:

- Lower Global Warming Potential: It has a significantly lower global warming potential compared to PFCs like carbon tetrafluoride (CF4) and hexafluoroethane (C2F6). [, ]

- High Etching Selectivity: this compound exhibits high etching selectivity to photoresists, minimizing damage to underlying layers during semiconductor fabrication. []

- Good Etch Rate Control: The etching process using this compound can be readily controlled, allowing for precise material removal. []

Q9: What are the key species and reactions involved in this compound plasma chemistry?

A9: this compound undergoes complex reactions in a plasma environment:

- Electron Impact Dissociation: The primary loss process for this compound involves electron impact, leading to the formation of various fragments like C5F7, C4F6, C2F4, CF2, and CF. []

- Polymer Formation: Some fragments, like C4F4, C5F5, and C5F6, exhibit stability in the plasma and contribute to polymer deposition on surfaces. []

- Etching Reactions: Atomic fluorine generated in the plasma acts as the primary etching species, reacting with silicon dioxide or silicon nitride to form volatile products like SiF4. []

Q10: How is computational chemistry used to study this compound?

A10: Computational methods provide valuable insights into various aspects of this compound:

- Structure and Reactivity: Quantum chemical calculations predict molecular geometries, electronic properties, and reaction pathways. [, , ]

- Dissociative Electron Attachment: Ab initio calculations help identify the resonant energies for dissociative electron attachment, correlating with experimental observations. []

- Plasma Chemistry Modeling: Zero-dimensional plasma kinetics models, informed by quantum chemical data, simulate the complex reactions occurring in this compound plasmas. []

Q11: What are the environmental concerns associated with this compound?

A11: While this compound has a lower global warming potential than PFCs, it still contributes to greenhouse gas emissions. [, ] Responsible handling and disposal methods are crucial to minimize environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。